molecular formula C7H10ClNO B1488428 4-(Chloromethyl)-5-propylisoxazole CAS No. 2092062-35-4

4-(Chloromethyl)-5-propylisoxazole

Cat. No.: B1488428
CAS No.: 2092062-35-4
M. Wt: 159.61 g/mol
InChI Key: XOELCJOVBYEKRN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-propylisoxazole is a useful research compound. Its molecular formula is C7H10ClNO and its molecular weight is 159.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of β-Alkylated γ-Functionalized Ketones : The conjugate addition of ((chloromethyl)sulfonyl)benzenes to arylideneisoxazol-5-ones, followed by N-selective trapping and a Mo(CO)6-mediated reductive cascade, illustrates the utility of chloromethyl isoxazole derivatives in synthesizing ketones with chloromethinearylsulfonyl end groups (Macchia et al., 2022).
  • Microwave-Assisted Synthesis : Isoxazoles, including those with chloromethyl groups, have been synthesized using microwave irradiation, highlighting an environmentally benign approach to synthesizing these compounds (Martins et al., 2002).
  • Biocatalytic Process : A study described a biocatalytic process for selective ring scission of chloromethyl-dihydroisoxazole to synthesize chiral compounds, showcasing the enzymatic utility in modifying chloromethyl isoxazole derivatives (Zheng & Asano, 2021).

Green Chemistry Innovations

  • Catalyzed Synthesis of Isoxazol-5(4H)-ones : The use of salicylic acid as a catalyst in water medium for synthesizing isoxazole derivatives demonstrates an eco-friendly method, minimizing hazardous reagents and promoting sustainable practices (Mosallanezhad & Kiyani, 2019).

Biological Activity Studies

  • Corrosion Inhibition : Chloromethyl isoxazole derivatives have been explored for their corrosion inhibitory effects on steel in acidic environments, offering insights into their practical applications in material science (Ouali et al., 2013).

Properties

IUPAC Name

4-(chloromethyl)-5-propyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-2-3-7-6(4-8)5-9-10-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOELCJOVBYEKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Chloromethyl)-5-propylisoxazole
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4-(Chloromethyl)-5-propylisoxazole
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Reactant of Route 6
4-(Chloromethyl)-5-propylisoxazole

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